molecular formula C16H24N2O2 B3235104 (2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester CAS No. 1353989-56-6

(2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B3235104
CAS No.: 1353989-56-6
M. Wt: 276.37 g/mol
InChI Key: IWDCYRRMPHXLBJ-UHFFFAOYSA-N
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Description

(2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a cyclohexyl ring, an ethylamino group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester typically involves the reaction of 2-ethylamino-cyclohexanol with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems and reactors ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are primary amines and alcohols.

    Substitution: The major products are substituted carbamates and amines.

Scientific Research Applications

(2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activities, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethylamino-cyclohexyl)-carbamic acid methyl ester
  • (2-Ethylamino-cyclohexyl)-carbamic acid ethyl ester
  • (2-Ethylamino-cyclohexyl)-carbamic acid propyl ester

Uniqueness

(2-Ethylamino-cyclohexyl)-carbamic acid benzyl ester is unique due to its benzyl ester moiety, which imparts specific chemical and physical properties. This uniqueness makes it particularly valuable in applications where other similar compounds may not be as effective or versatile.

Properties

IUPAC Name

benzyl N-[2-(ethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-17-14-10-6-7-11-15(14)18-16(19)20-12-13-8-4-3-5-9-13/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDCYRRMPHXLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCCC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171458
Record name Carbamic acid, N-[2-(ethylamino)cyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353989-56-6
Record name Carbamic acid, N-[2-(ethylamino)cyclohexyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(ethylamino)cyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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